![molecular formula C15H23F3N2OSi B132652 3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine CAS No. 87736-83-2](/img/structure/B132652.png)
3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine
説明
This compound is a complex organic molecule that contains several functional groups. It has a diaziridine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom . The molecule also contains a phenyl group (a six-membered aromatic ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a tert-butyl(dimethyl)silyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl(dimethyl)silyl group could be introduced using tert-butyldimethylsilyl chloride as a reagent . The diaziridine ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The diaziridine ring, for example, would introduce strain into the molecule due to its small ring size . The presence of the trifluoromethyl group could also affect the molecule’s structure due to the high electronegativity of fluorine .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the diaziridine ring could be opened in a ring-opening reaction . The tert-butyl(dimethyl)silyl group could also be removed in the presence of a fluoride ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s polarity, affecting its solubility in different solvents . The tert-butyl(dimethyl)silyl group could make the compound more hydrophobic .科学的研究の応用
Pharmaceutical Research
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The incorporation of fluorine into small molecules is a common practice in life science-oriented research . About 10% of all marketed pharmaceuticals contain a fluorine atom . This suggests that this compound could potentially be used in the development of new pharmaceuticals.
Synthesis of Other Compounds
This compound could potentially be used as a starting material or intermediate in the synthesis of other complex organic compounds. For example, the trifluoromethyl group can be transferred from one molecule to another in certain reactions .
Fluorinated Materials
Given the presence of the trifluoromethyl group, this compound could potentially be used in the synthesis of fluorinated materials. Fluorinated compounds are known for their high thermal stability and resistance to degradation, making them useful in a variety of applications, including electronics and coatings .
Agrochemicals
Fluorine-containing compounds are often used in the development of agrochemicals . The unique properties of fluorine can enhance the biological activity of these compounds, making them more effective as pesticides or herbicides.
Catalysis
Organofluorine compounds, such as this one, can sometimes act as catalysts in certain chemical reactions . The unique properties of fluorine can influence the rate and selectivity of these reactions.
Biochemistry
Fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry . This compound, with its trifluoromethyl group, could potentially be used in biochemical research to study the effects of fluorination on biological systems.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl-dimethyl-[[4-[3-(trifluoromethyl)diaziridin-3-yl]phenyl]methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2OSi/c1-13(2,3)22(4,5)21-10-11-6-8-12(9-7-11)14(19-20-14)15(16,17)18/h6-9,19-20H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGVOLTVADNIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C2(NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516860 | |
| Record name | 3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine | |
CAS RN |
87736-83-2 | |
| Record name | 3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

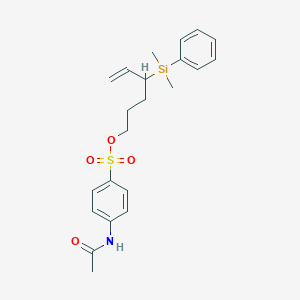
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)
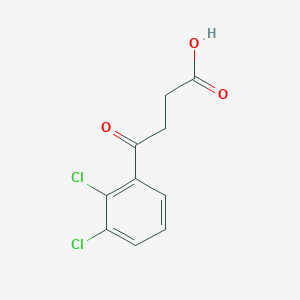
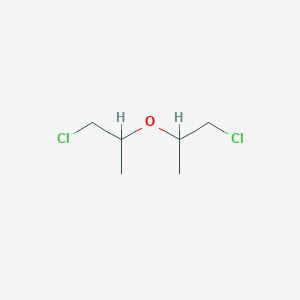

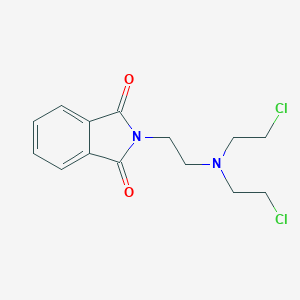
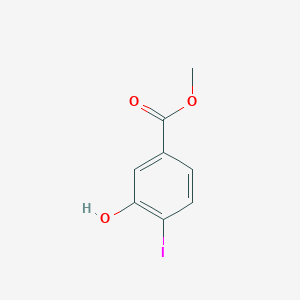
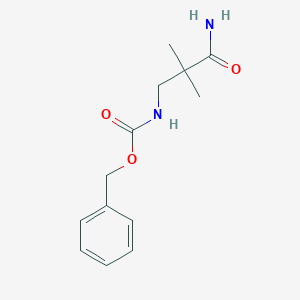

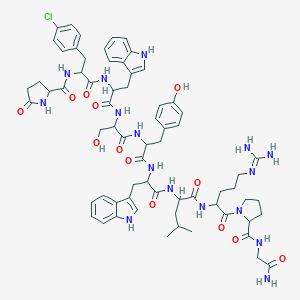
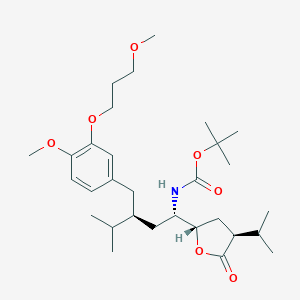

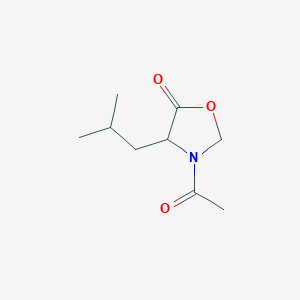
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)